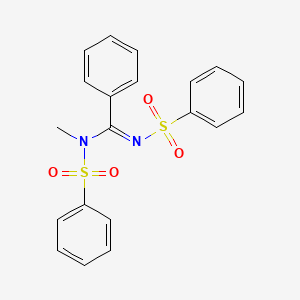

(E)-N-methyl-N,N'-bis(phenylsulfonyl)benzimidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

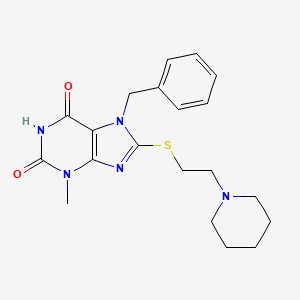

Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety . They play an extraordinarily significant role as therapeutic agents, e.g., antiulcer, analgesic, and anthelmintic drugs .

Synthesis Analysis

The organic synthesis of benzimidazoles and derivatives to obtain active pharmacological compounds represents an important research area in organic chemistry . The use of non-environmental organic compounds and application high energy synthetic methods, the production of waste, and the application of conventional toxic processes are a problem for the pharmaceutical industry and for these important drugs’ synthesis .Molecular Structure Analysis

Benzimidazole is formed by the fusion of benzene and imidazole moiety . The numbering system according to the IUPAC is depicted in Figure 1 .Chemical Reactions Analysis

The N -triflylbenzamides are stronger acids than any of the carboxylic acids, including trifluoroacetic acid . The N, N ’-bis (triflyl)benzimidamides are very strong organic acids, much stronger than p -toluenesulfonic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups and degradation) .Scientific Research Applications

Electrophilic Difluoromethylation

This compound has been used in the synthesis of an original electrophilic difluoromethylating reagent . This reagent is bench-stable and allows the functionalization of various classes of compounds under mild and transition metal-free conditions . It provides an efficient and operationally simple tool for the construction of C (sp 2 )-, C (sp 3 )- and S -CF 2 SO 2 Ph bonds .

Late-stage Functionalization of Bioactive Molecules

The compound has been used in the late-stage functionalization of bioactive molecules . This process expands the chemical space of PhSO 2 CF 2 -containing molecules .

Synthesis of Fluorinated Molecules

The compound plays a significant role in the synthesis of fluorinated molecules, which are prevalent derivatives in materials science, and the agrochemical and pharmaceutical industries .

Insecticidal Agents

Paeonol-based phenylsulfonylhydrazone derivatives, which can be prepared by structural modification of paeonol, have been found to be more toxic than paeonol . These derivatives have shown promising insecticidal activity against Mythimna separata .

Development of New Insecticides

The structural modification of paeonol into phenylsulfonylhydrazone derivatives is an effective approach for the development of novel insecticides . The proper substituent of arylsulfonyl R at the hydroxyl position of paeonol is very important for their insecticidal activity .

Organo-catalyst for Synthesizing Imidazoles

N-(phenylsulfonyl)benzene sulfonamide has been used as an efficient and eco-friendly acidic organic catalyst for synthesizing 2-aryl-4,5-diphenyl-1 H -imidazoles .

Future Directions

The increased interest for benzimidazole compounds has been due to their excellent properties, like increased stability, bioavailability, and significant biological activity . This knowledge should stimulate impactful improvements on the use of sulfones in catalytic desulfitative C–C and C–X bond formation .

properties

IUPAC Name |

N,N'-bis(benzenesulfonyl)-N-methylbenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S2/c1-22(28(25,26)19-15-9-4-10-16-19)20(17-11-5-2-6-12-17)21-27(23,24)18-13-7-3-8-14-18/h2-16H,1H3/b21-20+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKSDGCCCSYBLJA-QZQOTICOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=NS(=O)(=O)C1=CC=CC=C1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(/C(=N/S(=O)(=O)C1=CC=CC=C1)/C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-methyl-N,N'-bis(phenylsulfonyl)benzimidamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(ethylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2836732.png)

![5-Methoxy-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid](/img/structure/B2836735.png)

![(2-Chloropyridin-3-yl)-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B2836743.png)

![7-(3-chlorobenzyl)-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2836748.png)

![N-(4-butylphenyl)-2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2836749.png)

![N-[(3-brosyloxazolidin-2-yl)methyl]-N''-piperonyl-oxamide](/img/structure/B2836752.png)